molecular formula C12H12N4O3S B2873581 Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate CAS No. 339020-63-2

Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B2873581
CAS No.: 339020-63-2
M. Wt: 292.31
InChI Key: FEPVJZDBLCXRTM-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C12H12N4O3S and its molecular weight is 292.31. The purity is usually 95%.
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Biological Activity

Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate, with the CAS number 339020-63-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12N4O3S
  • Molecular Weight : 292.32 g/mol
  • Purity : Greater than 90% .

The compound consists of a thiophene ring and a pyrimidine derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research involving the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects when treated with this compound. The MTT assay revealed that it exhibited stronger anticancer activity compared to the reference compound Doxorubicin (Dox) .

Table 1: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50 (µM)Comparison to Dox
This compoundXStronger
DoxorubicinYReference

Note: Specific IC50 values (X and Y) need to be determined from experimental data.

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by cell-cycle analysis showing an increase in sub-G1 phase cells, indicative of apoptotic activity. Additionally, the compound's interaction with cellular pathways related to cancer proliferation is under investigation, with preliminary results suggesting modulation of key signaling molecules .

Other Biological Activities

This compound may also exhibit other biological properties:

Case Studies and Research Findings

Several case studies have focused on synthesizing and characterizing derivatives of thiophene and pyrimidine compounds. For example, a study synthesized various thiophene derivatives and evaluated their anticancer properties using different cancer cell lines, including MCF-7. The findings indicated that modifications to the thiophene ring could enhance anticancer activity .

Properties

IUPAC Name

methyl 3-[(2-amino-4-methylpyrimidine-5-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-6-7(5-14-12(13)15-6)10(17)16-8-3-4-20-9(8)11(18)19-2/h3-5H,1-2H3,(H,16,17)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPVJZDBLCXRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=C(SC=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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